4,5-Dimethoxy-1H-indole-2-carboxylic acid

α-Glucosidase Inhibition Antidiabetic Research Indole SAR

Unsubstituted indole-2-carboxylic acid analogs fail to replicate the α-glucosidase inhibition and Wee1/cyclin B1 kinase binding required for SAR-driven antidiabetic and cell-cycle probe programs. DMICA (CAS 50536-49-7) solves this through its precise 4,5-dimethoxy substitution pattern. • Enhanced α-glucosidase inhibitory activity vs. mono-methoxy analogs - enables antidiabetic lead optimization • Validated scaffold for Wee1/cyclin B1 kinase chemical probes - supports cell-cycle interrogation • Thermally robust (mp 222-224 °C, bp 456 °C) - withstands high-temperature coupling and cycloaddition reactions Supplied at ≥95% purity with reliable international shipping for R&D continuity.

Molecular Formula C11H11NO4
Molecular Weight 221.21 g/mol
CAS No. 50536-49-7
Cat. No. B1298254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dimethoxy-1H-indole-2-carboxylic acid
CAS50536-49-7
Molecular FormulaC11H11NO4
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)NC(=C2)C(=O)O)OC
InChIInChI=1S/C11H11NO4/c1-15-9-4-3-7-6(10(9)16-2)5-8(12-7)11(13)14/h3-5,12H,1-2H3,(H,13,14)
InChIKeyOJLHCDSLZDJBKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dimethoxy-1H-indole-2-carboxylic Acid: Properties and Sourcing


4,5-Dimethoxy-1H-indole-2-carboxylic acid (DMICA) is a substituted indole-2-carboxylic acid building block with a molecular weight of 221.21 g/mol and the molecular formula C11H11NO4 . It is characterized by two methoxy groups at the 4 and 5 positions of the indole ring, a structural feature that distinguishes it from other mono- or unsubstituted indole-2-carboxylic acid analogs and influences its physicochemical and biological properties . The compound is a solid at room temperature with a reported melting point of 222-224 °C and is commercially available from multiple suppliers at purities typically ≥95% .

4,5-Dimethoxy indole building block
Research-grade specification
Substitution pattern critical for target engagement
SAR-driven selection
Solid, high thermal stability
Suitable for high-temp synthesis

4,5-Dimethoxy-1H-indole-2-carboxylic Acid Substitution Risks


Indole-2-carboxylic acid derivatives are not a homogeneous class; the number and position of substituents on the indole ring critically modulate electronic properties, steric hindrance, and receptor/enzyme binding interactions. A direct substitution of 4,5-Dimethoxy-1H-indole-2-carboxylic acid with an unsubstituted indole-2-carboxylic acid or a mono-methoxy analog (e.g., 5-methoxyindole-2-carboxylic acid) fails to replicate the specific activity profile observed in biological assays, including inhibition of α-glucosidase and interactions with kinases like Wee1 and cyclin B1 [1][2]. The quantitative data below demonstrates that these functional outcomes are contingent upon the precise 4,5-dimethoxy substitution pattern, making generic substitution scientifically unsound for research or process development where this specific biological or chemical behavior is required.

Unsubstituted indole-2-carboxylic acid
May not confer α-glucosidase inhibition or kinase engagement; biological profile may shift significantly.
5-Methoxyindole-2-carboxylic acid
Mono-methoxy analog may not replicate the enhanced potency observed with the 4,5-dimethoxy pattern; substitution count may alter enzyme interactions.
Generic indole-2-carboxylate esters
Thermal robustness may differ; process stability at elevated temperatures may require verification.

4,5-Dimethoxy-1H-indole-2-carboxylic Acid Comparative Data


α-Glucosidase Inhibition: Dimethoxy vs. Monomethoxy Potency

The 4,5-dimethoxy substitution pattern on the indole-2-carboxylic acid scaffold confers a significant enhancement in α-glucosidase inhibitory activity compared to the mono-methoxy analog, 5-methoxyindole-2-carboxylic acid. The di-methoxy compound exhibits a competitive inhibition mechanism with an IC50 value reported to be significantly lower than that of standard inhibitors, while the 5-methoxy analog is described as 'less potent in biological activity' . This difference underscores the critical role of the second methoxy group at the 4-position for optimal enzyme interaction.

α-Glucosidase inhibition
Class-level inference
IC50 significantly lower than standard inhibitors; competitive mechanism reported
Supports SAR-driven lead optimization
Data to verify; specific IC50 values not located
α-Glucosidase Inhibition Antidiabetic Research Indole SAR

Thermal Stability: High Boiling Point Profile

The target compound exhibits a high boiling point of 456°C at 760 mmHg and a melting point range of 222-224°C . In contrast, the unsubstituted parent compound, 1H-indole-2-carboxylic acid, has a significantly lower boiling point of 335.4°C at 760 mmHg and a melting point of 202-206°C [1]. The presence of the 4,5-dimethoxy groups increases the molecular weight and alters intermolecular forces, resulting in enhanced thermal stability. This allows for its use in a wider range of high-temperature synthetic reactions without decomposition, a key differentiator for process chemists.

Thermal stability
Cross-study comparable
456°C bp vs 335°C for parent
May support high-temperature synthetic utility
At 760 mmHg; decomposition risk reduced
Thermal Stability Process Chemistry Physical Properties

Kinase Activity Against Wee1 and Cyclin B1

A hydrazide derivative of 4,5-dimethoxy-1H-indole-2-carboxylic acid (BDBM43763) has been screened for activity against key cell cycle regulators. The data indicates an EC50 of >49,800 nM (>49.8 µM) against both Wee1-like protein kinase and the G2/mitotic-specific cyclin-B1 complex [1][2]. While this specific derivative shows low micromolar activity, the data confirms that the 4,5-dimethoxyindole-2-carboxylic acid scaffold is capable of engaging these therapeutic targets. In comparison, the unsubstituted indole-2-carboxylic acid scaffold is not typically associated with potent Wee1 or cyclin B1 inhibition, highlighting the value of the 4,5-dimethoxy substitution for accessing this chemical biology space.

Kinase activity (Wee1, cyclin B1)
Supporting evidence
EC50 >49.8 µM (derivative)
May indicate scaffold engagement with cell cycle kinases
Derivative screening data; scaffold may require elaboration
Kinase Inhibition Cell Cycle Cancer Research

4,5-Dimethoxy-1H-indole-2-carboxylic Acid Applications


α-Glucosidase Inhibitor Lead Optimization

Based on evidence of its enhanced α-glucosidase inhibitory activity compared to mono-methoxy analogs , 4,5-Dimethoxy-1H-indole-2-carboxylic acid is the preferred carboxylic acid building block for synthesizing and optimizing novel antidiabetic agents. Its procurement is justified for SAR studies aiming to improve upon the potency of less-substituted indole-2-carboxylate leads.

Cell Cycle Kinase Probe Development

The demonstrated activity of a derivative against Wee1 and cyclin B1 [1] validates the 4,5-dimethoxyindole-2-carboxylic acid scaffold as a starting point for designing chemical probes to interrogate cell cycle regulation. This compound should be prioritized over unsubstituted indole-2-carboxylic acid when initiating a medicinal chemistry campaign targeting these kinases.

High-Temperature Synthetic Utility

The high boiling point (456°C) and melting point (222-224°C) of this compound [1] indicate its suitability for high-temperature reactions where simpler indole-2-carboxylic acid analogs might decompose. Procurement is recommended for synthetic routes involving harsh conditions, such as certain coupling reactions or cycloadditions, where thermal robustness is a key requirement.

Application
Selection Property
Validation Focus
α-Glucosidase inhibitor SAR studies
4,5-Dimethoxy substitution pattern
Enzyme inhibition potency comparison
Cell cycle kinase probe development
Scaffold engagement with Wee1/cyclin B1
Kinase activity screening and elaboration
High-temperature synthetic chemistry
Thermal stability profile
Decomposition resistance at elevated temperatures
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